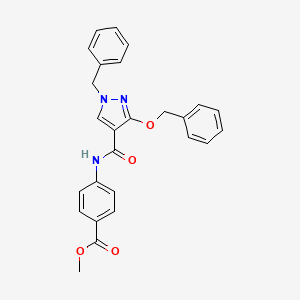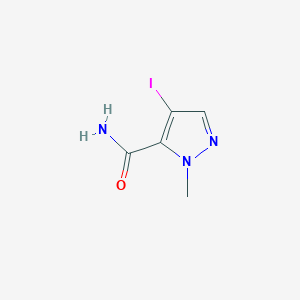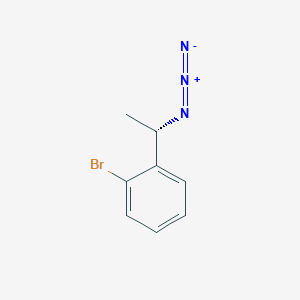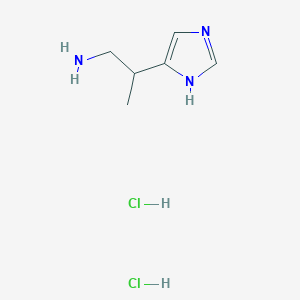![molecular formula C21H21N3O3S B2576889 2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 1903154-72-2](/img/structure/B2576889.png)
2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also contains a thioether linkage and an oxazepine ring, which is a seven-membered ring containing four carbon atoms, two nitrogen atoms, and one oxygen atom.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the indole thiol with the oxazepine derivative.Molecular Structure Analysis
The presence of the indole group and the oxazepine ring could confer interesting chemical properties to the compound, such as potential aromaticity and the ability to participate in hydrogen bonding.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound might undergo. The thioether linkage could potentially be oxidized, and the compound might also undergo reactions at the indole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, the compound might exhibit different properties in polar vs non-polar solvents due to the polar nature of the oxazepine ring.Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Development
A Review of 2,3-Benzodiazepine-related Compounds : Research in heterocyclic chemistry is crucial as it could lead to new medicines for diseases currently without remedy, such as certain types of cancer, or address the issue of antibiotic resistance. This review discusses the synthesis and biological significance of various diazepine and triazepine derivatives fused with five-membered nitrogen heterocycles, including pyrrole, indole, and carbazole derivatives, highlighting their potential in medicinal chemistry (Földesi, Volk, & Milen, 2018).
Synthetic Utilities of o-Phenylenediamines : This review covers synthetic methodologies for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines and various electrophilic reagents. The work underscores the pharmaceutical importance of these heterocyclic compounds and motivates further exploration in this area (Ibrahim, 2011).
Pyrrolobenzimidazoles in Cancer Treatment : This article discusses the design and antitumor activity of pyrrolobenzimidazole derivatives, focusing on their cytotoxicity and potential advantages over other antitumor agents. The discussion includes the mechanism of action of these compounds, such as DNA alkylation and cleavage upon reduction, and their role as DNA intercalating agents (Skibo, 1998).
Safety And Hazards
Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research could involve further exploration of the compound’s synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and interactions with biological targets.
Please note that these are general insights and the actual properties and characteristics of the compound could vary. For detailed and accurate information, specific studies and analyses would need to be conducted.
Propriétés
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-20(14-28-19-11-23-17-7-3-2-6-16(17)19)22-9-10-24-12-15-5-1-4-8-18(15)27-13-21(24)26/h1-8,11,23H,9-10,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZKVPUINAFGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)





![2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)

![3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde](/img/structure/B2576820.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2576821.png)
![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)


